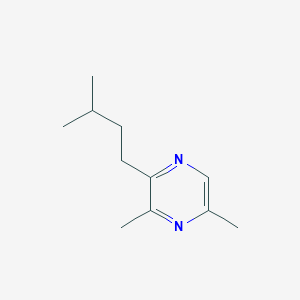
2-Isopentyl-3,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-isopentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of alkylpyrazines, which are known for their aromatic properties and are often found in various natural sources such as foods and beverages . This compound is characterized by its unique structure, which includes two methyl groups and an isopentyl group attached to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-isopentylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylpyrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-3-isopentylpyrazine may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3-isopentylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Food Industry Applications
Flavoring Agent:
- 2-Isopentyl-3,5-dimethylpyrazine is primarily used as a flavoring agent in the food industry. Its nutty and roasted aroma makes it suitable for enhancing flavors in baked goods, snacks, and beverages.
- The compound is naturally present in several foods such as cocoa, coffee, and roasted nuts, contributing to their characteristic flavors .
Data Table: Flavor Profiles of Selected Pyrazines
| Compound | Flavor Profile | Common Sources |
|---|---|---|
| This compound | Nutty, roasted | Cocoa, coffee |
| 2,5-Dimethylpyrazine | Earthy, nutty | Roasted meats |
| 3-Ethyl-2,5-dimethylpyrazine | Sweet, caramel-like | Baked goods |
Agricultural Applications
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Ralstonia solanacearum, which are known to cause significant agricultural losses .
Case Study: Antibacterial Activity
- Objective: To evaluate the antibacterial effects of this compound against E. coli.
- Method: The compound was tested at varying concentrations (0.3%, 0.6%, 1.2%) over different incubation periods.
- Results: A significant reduction in bacterial colonies was observed at higher concentrations (1.2%) after a six-hour incubation period. The growth inhibition rate was approximately 79.87% at 672 µg/mL concentration .
Pharmaceutical Applications
Potential Therapeutic Effects:
Research indicates that pyrazines may possess neuroprotective properties. For instance, this compound has been shown to enhance GABAergic activity in the central nervous system of mice, suggesting potential applications in treating neurological disorders .
Case Study: Neuroprotective Effects
- Objective: Investigate the effects of this compound on sleep induction in mice.
- Method: Mice were administered the compound prior to phenobarbital treatment.
- Results: The duration of therapeutic sleep was significantly prolonged compared to controls, indicating its potential role as a sleep aid or in managing anxiety disorders .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, contributing to its aroma and flavor properties. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Another alkylpyrazine with similar aromatic properties.
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,6-Dimethylpyrazine: Used as a flavor additive in foods such as cereals and cigarettes.
Uniqueness
2,6-Dimethyl-3-isopentylpyrazine is unique due to its specific substitution pattern, which imparts distinct aromatic and flavor characteristics. Its isopentyl group differentiates it from other dimethylpyrazines, leading to unique applications in flavor and fragrance industries .
Propriétés
Numéro CAS |
111150-30-2 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CCC(C)C |
SMILES canonique |
CC1=CN=C(C(=N1)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















